molecular formula C15H13FO3 B6402771 3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261985-65-2

3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6402771
CAS RN: 1261985-65-2
M. Wt: 260.26 g/mol
InChI Key: UOIMWNMNEIOYGO-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid, 95% (also known as 4-fluoro-3-methoxybenzoic acid or FMBA) is a compound used in the synthesis of various organic compounds. It is a white crystalline solid with a melting point of 122-124°C and a boiling point of 251-253°C. FMBA is highly soluble in water and is used in a variety of chemical reactions. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, fragrances, and other organic compounds.

Scientific Research Applications

FMBA has a variety of uses in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a starting material in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used in the synthesis of fluorinated compounds and in the synthesis of polymers. In addition, FMBA is used as a chromogenic reagent in the detection of proteins and other biological molecules.

Mechanism of Action

FMBA is a highly reactive compound and is involved in a variety of chemical reactions. The most common reaction of FMBA is the formation of an ester with an alcohol, which is catalyzed by an acid or a base. This reaction is used in the synthesis of a variety of organic compounds. FMBA can also react with aldehydes or ketones to form an ether, and it can react with amines to form an amide. In addition, FMBA can react with a variety of other compounds, such as halogens, nitriles, and nitro compounds.
Biochemical and Physiological Effects
FMBA has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic if ingested in large amounts, and is classified as a hazardous material. In addition, it can cause skin and eye irritation if exposed to the skin or eyes. It is important to take proper safety precautions when handling FMBA, such as wearing protective clothing and eyewear.

Advantages and Limitations for Lab Experiments

FMBA is a useful reagent in the laboratory, as it is highly soluble in water and can be used in a variety of chemical reactions. Its high solubility makes it an ideal reagent for chromatography and other analytical techniques. However, FMBA is a hazardous material and must be handled with caution. It is important to use proper safety procedures when working with FMBA, such as wearing protective clothing and eyewear.

Future Directions

Future research on FMBA could focus on its biochemical and physiological effects. It would be useful to determine how FMBA interacts with biological molecules and how it affects the human body. Additionally, research could be conducted to explore the potential applications of FMBA in the pharmaceutical and fragrance industries. Finally, further research could be conducted to explore the potential uses of FMBA in the synthesis of fluorinated compounds and polymers.

Synthesis Methods

FMBA can be synthesized through a variety of methods. The most commonly used method is the reaction of p-fluorobenzaldehyde with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of the desired product, FMBA, and by-products such as 4-fluoro-3-methoxybenzaldehyde. The by-products can be separated from the desired product by column chromatography. Other methods of synthesis include the reaction of 4-fluoro-3-methoxybenzoic anhydride with methanol, the reaction of 4-fluoro-3-methoxybenzoyl chloride with methanol, and the reaction of 4-fluoro-3-methoxybenzoyl chloride with sodium hydroxide.

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-11(4-3-5-12(9)15(17)18)10-6-7-13(16)14(8-10)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMWNMNEIOYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690177
Record name 4'-Fluoro-3'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261985-65-2
Record name 4'-Fluoro-3'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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